N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.
Substitution Reactions: The thiadiazole ring is then subjected to substitution reactions with 2-chloro-5-fluoroaniline and m-toluidine to introduce the desired substituents.
Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Agriculture: The compound could be explored for its potential as a pesticide or herbicide.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:
- N-(2-chlorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide
- N-(2-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide
These compounds may share similar biological activities but differ in their specific substituents, which can affect their potency, selectivity, and overall properties.
Properties
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4OS/c1-10-3-2-4-12(7-10)20-17-23-22-16(25-17)9-15(24)21-14-8-11(19)5-6-13(14)18/h2-8H,9H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSUMZVYLNSMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NC3=C(C=CC(=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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